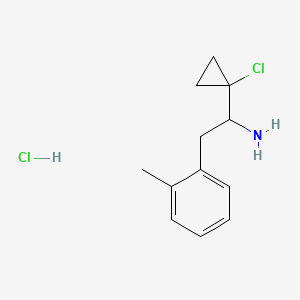
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride typically involves the following steps:
Formation of 1-Chlorocyclopropane: This can be achieved by the reaction of cyclopropane with chlorine gas under UV light.
Synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethanol: The 1-chlorocyclopropane is reacted with o-tolylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.
Conversion to Amine: The alcohol is then converted to the amine using reagents such as thionyl chloride followed by ammonia.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine.
Substitution: The chlorine atom on the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used under appropriate conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of cyclopropyl-containing amines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Bromocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(p-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(m-tolyl)ethylamine hydrochloride
Uniqueness
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity. The position of the tolyl group can affect the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C12H17Cl2N |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
1-(1-chlorocyclopropyl)-2-(2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-9-4-2-3-5-10(9)8-11(14)12(13)6-7-12;/h2-5,11H,6-8,14H2,1H3;1H |
InChI-Schlüssel |
VCQIJDHOMIOYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(C2(CC2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



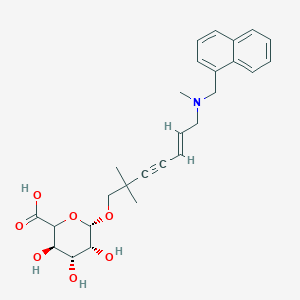
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)



![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
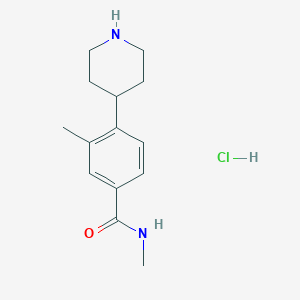

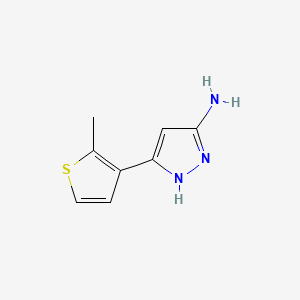
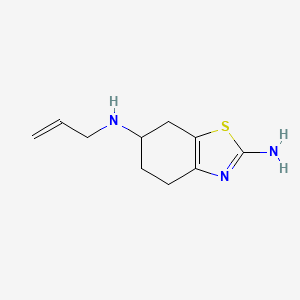
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)

